Cas no 68892-28-4 (9,10-Anthracenedione,2-(1,2-dimethylpropyl)-)

9,10-Anthracenedione,2-(1,2-dimethylpropyl)- is a substituted anthraquinone derivative characterized by its distinct molecular structure, incorporating a branched alkyl side chain. This modification enhances its solubility and stability in organic solvents, making it suitable for applications in dye synthesis, photochemical studies, and as an intermediate in specialized organic reactions. The compound's anthraquinone core provides redox-active properties, which are valuable in electrochemical and catalytic processes. Its structural features also contribute to potential utility in materials science, particularly in the development of functional dyes or charge-transfer systems. The product is typically handled under standard laboratory conditions, with purity and consistency being key quality parameters.
9,10-Anthracenedione,2-(1,2-dimethylpropyl)- structure
68892-28-4 structure
Product Name:9,10-Anthracenedione,2-(1,2-dimethylpropyl)-
CAS No:68892-28-4
MF:C19H18O2
MW:278.345025539398
CID:518783
PubChem ID:111408
Update Time:2025-06-11

9,10-Anthracenedione,2-(1,2-dimethylpropyl)- Chemical and Physical Properties

Names and Identifiers

    • 9,10-Anthracenedione,2-(1,2-dimethylpropyl)-
    • 2-(1,2-dimethylpropyl)anthraquinone
    • 2-(3-methylbutan-2-yl)anthracene-9,10-dione
    • 68892-28-4
    • 9,10-Anthracenedione, 2-(1,2-dimethylpropyl)-
    • DTXSID20867738
    • W-111375
    • F16818
    • NS00062871
    • EINECS 272-612-8
    • SCHEMBL9498049
    • Inchi: 1S/C19H18O2/c1-11(2)12(3)13-8-9-16-17(10-13)19(21)15-7-5-4-6-14(15)18(16)20/h4-12H,1-3H3
    • InChI Key: GCXJNBMVOYFNMN-UHFFFAOYSA-N
    • SMILES: O=C1C2C=CC=CC=2C(C2C=CC(=CC=21)C(C)C(C)C)=O

Computed Properties

  • Exact Mass: 278.13074
  • Monoisotopic Mass: 278.131
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 21
  • Rotatable Bond Count: 2
  • Complexity: 425
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 5.5
  • Topological Polar Surface Area: 34.1Ų

Experimental Properties

  • Density: 1.147
  • Boiling Point: 429.8°C at 760 mmHg
  • Flash Point: 160.5°C
  • Refractive Index: 1.592
  • PSA: 34.14

9,10-Anthracenedione,2-(1,2-dimethylpropyl)- Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1740817-1g
2-(3-Methylbutan-2-yl)anthracene-9,10-dione
68892-28-4 98%
1g
¥4816.00 2024-05-03

Additional information on 9,10-Anthracenedione,2-(1,2-dimethylpropyl)-

9,10-Anthracenedione, 2-(1,2-dimethylpropyl): An Overview of CAS No. 68892-28-4

9,10-Anthracenedione, 2-(1,2-dimethylpropyl) (CAS No. 68892-28-4) is a specialized compound with significant applications in the fields of organic synthesis and pharmaceutical research. This compound is characterized by its unique molecular structure, which includes a substituted anthracenedione core and a 1,2-dimethylpropyl group. The combination of these structural features endows the compound with a range of interesting chemical and biological properties.

The molecular formula of 9,10-Anthracenedione, 2-(1,2-dimethylpropyl) is C17H16O2, and its molecular weight is approximately 256.31 g/mol. The compound is typically synthesized through a series of well-defined chemical reactions, including the substitution of anthracenedione with the 1,2-dimethylpropyl group. This synthesis process can be optimized to achieve high yields and purity, making it suitable for various research and industrial applications.

In the context of organic synthesis, 9,10-Anthracenedione, 2-(1,2-dimethylpropyl) serves as a valuable building block for the preparation of more complex molecules. Its anthracenedione core provides a rigid and planar structure that can participate in various chemical reactions, such as electrophilic aromatic substitution and nucleophilic addition. The presence of the 1,2-dimethylpropyl group introduces additional functional groups that can be further modified or derivatized to create a diverse array of compounds.

In pharmaceutical research, 9,10-Anthracenedione, 2-(1,2-dimethylpropyl) has shown promise as a potential lead compound for drug development. Recent studies have explored its biological activities and potential therapeutic applications. For instance, research has indicated that this compound exhibits antioxidant properties due to its ability to scavenge free radicals and reduce oxidative stress. This property makes it a candidate for the development of drugs targeting oxidative stress-related diseases such as neurodegenerative disorders and cardiovascular diseases.

Furthermore, 9,10-Anthracenedione, 2-(1,2-dimethylpropyl) has been investigated for its anti-inflammatory effects. In vitro studies have demonstrated that it can inhibit the production of pro-inflammatory cytokines and reduce inflammation in cell cultures. These findings suggest that the compound may have potential as an anti-inflammatory agent in the treatment of inflammatory diseases such as arthritis and inflammatory bowel disease.

In addition to its antioxidant and anti-inflammatory properties, 9,10-Anthracenedione, 2-(1,2-dimethylpropyl) has also been studied for its cytotoxic effects on cancer cells. Preliminary research has shown that it can induce apoptosis in certain cancer cell lines without significant toxicity to normal cells. This selective cytotoxicity makes it an interesting candidate for further investigation in cancer therapy.

The safety profile of 9,10-Anthracenedione, 2-(1,2-dimethylpropyl) is an important consideration for its potential use in pharmaceutical applications. Toxicological studies have generally shown that the compound is well-tolerated at therapeutic doses. However, further research is needed to fully understand its long-term safety and potential side effects.

In conclusion, 9,10-Anthracenedione, 2-(1,2-dimethylpropyl) (CAS No. 68892-28-4) is a versatile compound with a range of applications in organic synthesis and pharmaceutical research. Its unique molecular structure and diverse biological activities make it a valuable candidate for further development in various fields. Ongoing research continues to explore its potential therapeutic uses and optimize its properties for specific applications.

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